molecular formula C18H24O3S B083973 Dibunate CAS No. 14992-58-6

Dibunate

Cat. No. B083973
CAS RN: 14992-58-6
M. Wt: 320.4 g/mol
InChI Key: WBEBQCINXJDZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibunate is a chemical compound known for its use as a cough suppressant. It is marketed under various trade names such as Becantyl, Becantex, and Linctussal. The compound is a naphthalenemonosulfonate, specifically 2,6-di-tert-butylnaphthalene-1-sulfonic acid . This compound is a peripherally acting drug, meaning it works by blocking afferent signals in the reflex arc that controls coughing .

Scientific Research Applications

Dibunate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibunate involves the sulfonation of 2,6-di-tert-butylnaphthalene. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 1-position of the naphthalene ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction .

Chemical Reactions Analysis

Types of Reactions: Dibunate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dibunate exerts its effects by acting on the cough reflex pathway. It blocks afferent signals in the sensory nerves of the respiratory tract, preventing the transmission of irritant signals to the brainstem. This action inhibits the cough reflex, providing relief from coughing . The molecular targets and pathways involved include the sensory nerves in the respiratory tract and the brainstem centers that control the cough reflex .

Similar Compounds:

Uniqueness of this compound: this compound is unique in that it does not cause sedation, euphoria, habituation, or respiratory depression, unlike narcotic antitussives such as codeine. It provides effective cough suppression without the risk of addiction or significant side effects .

properties

CAS RN

14992-58-6

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,6-ditert-butylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21)

InChI Key

WBEBQCINXJDZCX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Other CAS RN

14992-58-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibunate
Reactant of Route 2
Dibunate
Reactant of Route 3
Reactant of Route 3
Dibunate
Reactant of Route 4
Dibunate
Reactant of Route 5
Dibunate
Reactant of Route 6
Reactant of Route 6
Dibunate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.